5-(4-chlorophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
説明
This compound is a pyrazolo[1,5-a]pyrimidine derivative characterized by a tetrahydropyrazolo-pyrimidine core fused with a 4-chlorophenyl group at position 5, a trifluoromethyl group at position 7, and an N-(4-ethylphenyl)carboxamide moiety at position 2. Its molecular formula is C₂₃H₂₁ClF₃N₄O, with a molecular weight of approximately 485.89 g/mol.
特性
IUPAC Name |
5-(4-chlorophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClF3N4O/c1-2-13-3-9-16(10-4-13)27-21(31)18-12-20-28-17(14-5-7-15(23)8-6-14)11-19(22(24,25)26)30(20)29-18/h3-10,12,17,19,28H,2,11H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGAJSJJSAQBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NN3C(CC(NC3=C2)C4=CC=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80417435 | |
| Record name | ST50707433 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80417435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6068-59-3 | |
| Record name | ST50707433 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80417435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
The compound 5-(4-chlorophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- Molecular Weight : 458.476 g/mol
-
Chemical Structure :
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing various biochemical pathways. Preliminary studies suggest that it may exhibit:
- Antiviral Activity : Similar compounds have been shown to inhibit viral replication by interfering with viral enzymes or host cell processes.
- Antimicrobial Properties : The presence of the trifluoromethyl group may enhance lipophilicity, improving membrane penetration and antimicrobial efficacy.
Antiviral Activity
A study focusing on related compounds indicated that derivatives of the pyrazolo[1,5-a]pyrimidine scaffold exhibited significant antiviral properties. For instance, compounds with similar structural motifs showed inhibition rates against viruses such as the Tobacco Mosaic Virus (TMV), with some achieving up to 54% inhibition at specific concentrations (0.5 mg/mL) .
Antimicrobial Activity
Research on structurally analogous compounds has demonstrated promising antimicrobial effects against various pathogens. For example:
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| Compound A | 0.5 | 42.00 |
| Compound B | 0.5 | 54.51 |
| Compound C | 0.5 | 31.55 |
These findings suggest that modifications in the chemical structure can significantly impact biological activity .
Case Study 1: Synthesis and Evaluation
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of pyrazolo[1,5-a]pyrimidines and evaluated their biological activities. Among them, the compound demonstrated notable inhibition against TMV and other viral pathogens . The study utilized various bioassays to determine antiviral efficacy and cytotoxicity.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that substituents on the phenyl rings significantly influenced the compound's antiviral activity. For instance, compounds with electron-withdrawing groups exhibited enhanced activity compared to those with electron-donating groups . This insight is crucial for the design of more potent derivatives.
類似化合物との比較
3-Chloro-5-(4-Methylphenyl)-N-(2-Phenylethyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyrimidine-2-Carboxamide
- Structural Differences :
- Position 3: Chlorine substitution (vs. hydrogen in the target compound).
- Position 5: 4-Methylphenyl (vs. 4-chlorophenyl).
- Carboxamide: N-(2-Phenylethyl) (vs. N-(4-ethylphenyl)).
- The 4-methylphenyl group reduces electron-withdrawing effects compared to 4-chlorophenyl, altering binding affinity to hydrophobic enzyme pockets. The phenylethyl substituent introduces greater conformational flexibility, which may reduce target selectivity compared to the rigid ethylphenyl group in the target compound [1].
(5R,7S)-5-(4-Ethylphenyl)-N-(4-Methoxybenzyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxamide
- Structural Differences :
- Stereochemistry: (5R,7S) configuration (vs. unspecified in the target compound).
- Position 2 vs. 3: Carboxamide at position 3 (vs. position 2).
- Carboxamide: N-(4-Methoxybenzyl) (vs. N-(4-ethylphenyl)).
- Stereochemistry at positions 5 and 7 may influence diastereomer-specific activity, as seen in kinase inhibition assays for similar derivatives [11].
Substituent-Driven Analogues
N-Benzyl-3-Chloro-N-Phenyl-5-(p-Tolyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyrimidine-2-Carboxamide (Compound 22)
- Structural Differences :
- Position 5: p-Tolyl (vs. 4-chlorophenyl).
- Carboxamide: N-Benzyl-N-phenyl (vs. N-(4-ethylphenyl)).
- The bulkier benzyl-phenyl group may enhance receptor binding compared to the target compound’s ethylphenyl [5].
(5R,7S)-5-(4-Fluorophenyl)-7-(Trifluoromethyl)-4,5,6,7-Tetrahydropyrazolo[1,5-a]Pyrimidine-3-Carboxylic Acid
- Structural Differences :
- Position 5: 4-Fluorophenyl (vs. 4-chlorophenyl).
- Position 2: Carboxylic acid (vs. carboxamide).
- Impact :
- Fluorine’s electronegativity increases metabolic stability but reduces π-π stacking interactions compared to chlorine.
- The carboxylic acid group improves solubility but limits cell permeability [11].
Heterocyclic Variants
N-(4-Chlorophenyl)-5-(2-Thienyl)-7-(Trifluoromethyl)[1,2,4]Triazolo[1,5-a]Pyrimidine-2-Carboxamide
- Structural Differences :
- Core: Triazolo[1,5-a]pyrimidine (vs. pyrazolo[1,5-a]pyrimidine).
- Position 5: 2-Thienyl (vs. 4-chlorophenyl).
Comparative Analysis Table
| Compound Name | Key Structural Features | Biological Activity | Key Findings |
|---|---|---|---|
| Target Compound | 4-Chlorophenyl, N-(4-ethylphenyl), trifluoromethyl | Under investigation (kinase inhibition hypothesized) | High lipophilicity and steric bulk suggest CNS permeability [11][11] |
| Compound 22 [5] | p-Tolyl, N-benzyl-N-phenyl | GPCR modulation (vasopressin receptor rescue) | Superior mutant receptor rescue efficacy due to flexible substituents |
| (5R,7S)-5-(4-Fluorophenyl) [11] | 4-Fluorophenyl, carboxylic acid | Kinase inhibition | Enhanced metabolic stability but reduced cell permeability vs. target |
| Triazolo[1,5-a]pyrimidine [15] | Triazolo core, 2-thienyl | Antimicrobial | Sulfur interactions improve activity against Gram-positive bacteria |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
